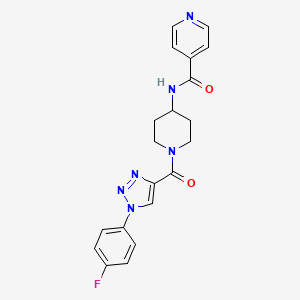

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

Description

The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide features a 1,2,3-triazole core substituted with a 4-fluorophenyl group at the 1-position. The triazole is conjugated to a piperidin-4-yl moiety via a carbonyl linker, with an isonicotinamide group attached to the piperidine nitrogen. This structure combines aromatic fluorinated components, heterocyclic rings (triazole and piperidine), and amide functionalities, making it a candidate for diverse applications in medicinal and materials chemistry.

Properties

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O2/c21-15-1-3-17(4-2-15)27-13-18(24-25-27)20(29)26-11-7-16(8-12-26)23-19(28)14-5-9-22-10-6-14/h1-6,9-10,13,16H,7-8,11-12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMNECFFSXVOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide generally involves multiple steps:

Formation of the 1H-1,2,3-Triazole Ring: : This step can involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) where a 4-fluorophenyl azide reacts with an alkyne to form the 1H-1,2,3-triazole ring.

Coupling Reactions: : Following the formation of the triazole ring, coupling with a piperidine derivative can occur through amidation or other suitable methods to form the triazole-piperidine intermediate.

Attachment of Isonicotinamide:

Industrial Production Methods

On an industrial scale, these synthetic steps might be optimized for higher yields and cost-effectiveness. This could involve:

Automation of reaction steps: : To ensure consistency and scalability.

Optimization of catalysts and solvents: : For maximizing the yield and minimizing side reactions.

Use of continuous flow reactors: : To streamline production processes and improve safety.

Chemical Reactions Analysis

Types of Reactions

The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide can undergo various types of chemical reactions including:

Oxidation: : The presence of nitrogen atoms might allow for oxidation reactions, forming various nitrogen-oxide derivatives.

Reduction: : Potential reduction of the carbonyl group to corresponding alcohols under suitable reducing conditions.

Substitution: : Fluorine on the phenyl ring can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidizing agents: : Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing agents: : Like lithium aluminum hydride (LiAlH₄) for reduction reactions.

Nucleophiles: : Such as methoxide ions for substitution reactions involving the fluorophenyl group.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used, such as:

Nitrogen oxides: : From oxidation reactions.

Alcohols: : From reduction reactions.

Substituted phenyl derivatives: : From nucleophilic substitution reactions.

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide has found applications in various scientific research domains:

Medicinal Chemistry: : As a potential lead compound in drug discovery, particularly for targeting diseases with specific biochemical pathways influenced by its structural components.

Biology: : Used as a biochemical tool to study the role of triazole-containing compounds in cellular processes.

Industry: : The compound's unique chemical properties could be harnessed for developing specialized materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide likely involves:

Binding to molecular targets: : Such as enzymes or receptors, influencing their activity.

Pathways involved: : The triazole ring and fluorophenyl group may interact with specific amino acid residues in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural motifs with several classes of synthesized molecules, including fluorinated aromatic systems, triazole/piperidine hybrids, and amide/sulfonamide linkages. Key comparisons include:

Table 1: Structural Comparison with Selected Compounds

*Estimated based on molecular formula.

Key Observations :

- The target compound’s 1,2,3-triazole core distinguishes it from pyrazole or pyrimidine-based analogs (e.g., ).

- Unlike sulfonamide-containing compounds (e.g., ), the target features an isonicotinamide group, which may enhance solubility or binding interactions.

- Fluorination at the 4-position of the phenyl ring is less common than 3-fluorophenyl or trifluoromethyl substituents in similar compounds .

Comparison with and :

- Compounds in were synthesized using nucleophilic substitutions and sulfonamide couplings, yielding 44–70% . The target’s synthesis may achieve comparable yields if optimized.

- The Suzuki-Miyaura cross-coupling method described in (44% yield) could be relevant for introducing aryl groups in analogous structures.

Characterization Techniques

The target compound’s characterization aligns with methods used for similar compounds:

- NMR Spectroscopy : 1H, 13C, and 19F NMR (critical for confirming fluorophenyl and triazole motifs) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .

- X-ray Crystallography : Programs like SHELXL and WinGX () enable precise structural determination, particularly for comparing bond lengths/angles in triazole vs. pyrazole systems .

Physicochemical Properties

Table 2: Physical Property Comparison

*Predicted to align with triazole-piperidine analogs (150–250°C range).

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent functionalization. The general synthetic route includes:

- Formation of Triazole : The initial step involves the cycloaddition reaction of an appropriate azide with an alkyne to form a 1,2,3-triazole.

- Carbonylation : The triazole undergoes carbonylation to introduce the carbonyl group.

- Piperidine Attachment : A piperidine moiety is attached to the triazole core.

- Isonicotinamide Formation : Finally, isonicotinamide is introduced to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the triazole family. For instance:

- Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines including breast cancer (MCF-7) and colon carcinoma (HCT-116) with IC50 values reported in the low micromolar range (6.2 μM for HCT-116) .

| Cell Line | IC50 Value (μM) | Compound |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Triazole derivative |

| MCF-7 (Breast) | 27.3 | Triazole derivative |

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : For example, ZQL-4c, a related compound, was found to induce G2/M phase arrest in breast cancer cells .

- Inhibition of Signaling Pathways : They may inhibit critical signaling pathways such as Notch and AKT, which are involved in cell survival and proliferation .

Study on ZQL-4c

In a comparative study involving ZQL-4c, it was observed that this compound significantly inhibited cell proliferation and invasion in breast cancer models. The study demonstrated that ZQL-4c led to increased production of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .

Comparative Analysis with Other Anticancer Agents

A recent investigation compared the efficacy of this compound with established anticancer agents such as cisplatin. The results indicated that while cisplatin remains a potent agent, the triazole derivatives exhibited lower toxicity profiles and comparable efficacy against specific cancer types .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide?

Methodological Answer:

- Stepwise Synthesis : Begin with the preparation of the piperidine intermediate via N-alkylation, followed by triazole ring formation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Reaction Conditions : Optimize solvent polarity (e.g., acetonitrile or DCM) and temperature (60–100°C) to enhance yield and minimize side reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for the 4-fluorophenyl group (δ 7.1–7.3 ppm in H NMR), triazole protons (δ 8.2–8.5 ppm), and piperidine carbons (δ 40–50 ppm in C NMR) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] signal) and compare with theoretical values .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve ambiguities in stereochemistry .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats due to potential acute toxicity and skin irritation risks .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of aerosolized particles .

- Waste Disposal : Neutralize acidic byproducts before disposal and use authorized chemical waste services .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs targeting bromodomains?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding interactions between the triazole-piperidine scaffold and bromodomain acetyl-lysine binding pockets .

- SAR Analysis : Modify the fluorophenyl or isonicotinamide moieties to enhance hydrogen bonding (e.g., introduce -OH or -NH groups) and calculate binding free energies (ΔG) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Process with SHELXS for structure solution .

- Refinement Challenges : Address disorder in the triazole ring using PART instructions in SHELXL. Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms .

- Validation : Check CIF files with PLATON to identify geometric outliers (e.g., bond length deviations >0.02 Å) .

Q. How should researchers address contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation : Replicate experiments in triplicate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Control Standardization : Include reference inhibitors (e.g., JQ1 for bromodomains) and normalize data to cell viability (MTT assay) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of IC variations between assays .

Q. What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Stabilization : Protect the piperidine nitrogen with Boc groups during triazole formation to prevent side reactions .

- Catalyst Optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings involving the isonicotinamide moiety .

- In-line Monitoring : Use FTIR or ReactIR to track reaction progress and identify quenching points .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hr), lyse, and heat to denature unbound proteins. Quantify remaining target via Western blot .

- Click Chemistry Probes : Synthesize an alkyne-tagged analog for pull-down assays coupled with LC-MS/MS identification .

Methodological Tools and Resources

Q. Which software is recommended for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.